methyl [(E)-[(methoxycarbonyl)amino]({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)
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Overview
Description
Methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azo compound: This can be achieved through the diazotization of 4-methyl aniline followed by coupling with another aromatic compound.
Introduction of the carbamate group: This step involves the reaction of the azo compound with a carbamoyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of dyes and pigments: The azo group is a key feature in many synthetic dyes.
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical probes: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical intermediates: Potential use in the synthesis of drug molecules.
Industry
Polymer additives: Used to modify the properties of polymers.
Agricultural chemicals: Potential use as a precursor for herbicides or pesticides.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example, as a dye, it would interact with fabric fibers through various binding interactions. As a pharmaceutical intermediate, it would participate in biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate: Similar compounds might include other azo compounds with different substituents or carbamate derivatives.
Uniqueness
Functional group combination: The unique combination of azo, carbamate, and methoxycarbonyl groups sets it apart from other compounds.
Chemical reactivity: Its reactivity profile, particularly in oxidation and reduction reactions, may differ from similar compounds.
Properties
Molecular Formula |
C19H21N5O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl N-[N-methoxycarbonyl-N'-[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C19H21N5O4/c1-12-5-8-14(9-6-12)23-24-16-11-13(2)7-10-15(16)20-17(21-18(25)27-3)22-19(26)28-4/h5-11H,1-4H3,(H2,20,21,22,25,26) |
InChI Key |
XTCXNGZARJTYDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N=C(NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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